molecular formula C9H11ClN4 B6175557 1-methyl-4-phenyl-1H-1,2,3-triazol-5-amine hydrochloride CAS No. 2551118-74-0

1-methyl-4-phenyl-1H-1,2,3-triazol-5-amine hydrochloride

Cat. No.: B6175557
CAS No.: 2551118-74-0
M. Wt: 210.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-phenyl-1H-1,2,3-triazol-5-amine hydrochloride is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with methyl isocyanide in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by precipitation or crystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-phenyl-1H-1,2,3-triazol-5-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with halogens, alkyl groups, or other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens, alkyl halides, catalysts such as palladium or copper.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

1-Methyl-4-phenyl-1H-1,2,3-triazol-5-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent, making it a subject of interest in biological studies.

    Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-4-phenyl-1H-1,2,3-triazol-5-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes or disrupt cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-Phenyl-1H-1,2,3-triazole: Similar structure but lacks the methyl group, which can affect its reactivity and biological activity.

    4-Phenyl-1H-1,2,3-triazole: The position of the phenyl group is different, leading to variations in chemical properties and applications.

    1-Methyl-1H-1,2,3-triazole:

Uniqueness: 1-Methyl-4-phenyl-1H-1,2,3-triazol-5-amine hydrochloride is unique due to the presence of both the methyl and phenyl groups, which contribute to its distinct chemical properties and wide range of applications. The combination of these groups enhances its stability and reactivity, making it a valuable compound in various fields of research.

Properties

CAS No.

2551118-74-0

Molecular Formula

C9H11ClN4

Molecular Weight

210.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.